molecular formula C9H19NO B13329125 (3-(tert-Butoxy)cyclobutyl)methanamine

(3-(tert-Butoxy)cyclobutyl)methanamine

Cat. No.: B13329125
M. Wt: 157.25 g/mol
InChI Key: FVAFFSLNBGWGEQ-UHFFFAOYSA-N
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Description

(3-(tert-Butoxy)cyclobutyl)methanamine is a chemical compound with the molecular formula C9H19NO It is a cyclobutyl derivative with a tert-butoxy group and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(tert-Butoxy)cyclobutyl)methanamine typically involves the reaction of cyclobutyl derivatives with tert-butyl alcohol and amine groups. One common method involves the use of tert-butyl chloride and cyclobutylamine under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the tert-butoxy group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

(3-(tert-Butoxy)cyclobutyl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the compound into simpler amines or hydrocarbons.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and acids (e.g., hydrochloric acid).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce simpler amines.

Scientific Research Applications

(3-(tert-Butoxy)cyclobutyl)methanamine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems and as a building block for bioactive compounds.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-(tert-Butoxy)cyclobutyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutylamine: A simpler amine derivative of cyclobutane.

    tert-Butylamine: Contains a tert-butyl group attached to an amine.

    Cyclobutanol: A hydroxyl derivative of cyclobutane.

Uniqueness

(3-(tert-Butoxy)cyclobutyl)methanamine is unique due to the presence of both a tert-butoxy group and a methanamine group on the cyclobutane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications.

Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

[3-[(2-methylpropan-2-yl)oxy]cyclobutyl]methanamine

InChI

InChI=1S/C9H19NO/c1-9(2,3)11-8-4-7(5-8)6-10/h7-8H,4-6,10H2,1-3H3

InChI Key

FVAFFSLNBGWGEQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1CC(C1)CN

Origin of Product

United States

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